Geminal Substitution Pattern: Structural Distinction from Tranylcypromine (2-Phenylcyclopropylamine)
Unlike the clinically used MAO inhibitor tranylcypromine (2-phenylcyclopropan-1-amine), where the amino group is on the cyclopropane ring's C2 position and the phenyl ring is on C1, 1-(3-chloro-5-fluorophenyl)cyclopropan-1-amine features a geminal substitution pattern with both the amino and aryl groups on the same cyclopropane carbon. This '1,1-disubstituted' architecture creates a different conformational profile, positioning the amine and aryl group in a fixed spatial arrangement that does not exist in the '1,2-disubstituted' tranylcypromine . While tranylcypromine has measured Ki values of 2.3 nM for MAO-B and 35 nM for MAO-A, no directly comparable binding data are available for the target compound [1]. However, the geminal geometry is a known critical determinant in LSD1 inhibitor design cited in patent literature for fluorinated cyclopropylamines [2].
| Evidence Dimension | Substitution pattern (geminal vs. vicinal) |
|---|---|
| Target Compound Data | 1-(3-chloro-5-fluorophenyl)cyclopropan-1-amine (geminal) - no biological data available |
| Comparator Or Baseline | Tranylcypromine (2-phenylcyclopropan-1-amine, vicinal) - MAO-A Ki: 35 nM; MAO-B Ki: 2.3 nM |
| Quantified Difference | Not quantifiable due to lack of target compound bioactivity data; structural difference is binary (geminal vs. vicinal). |
| Conditions | Structural analysis; tranylcypromine Ki values from recombinant human MAO assays [1]. |
Why This Matters
The geminal substitution pattern is essential for LSD1-targeted drug discovery programs, making this compound a chemically distinct and non-interchangeable building block compared to vicinal phenylcyclopropylamines like tranylcypromine.
- [1] Yoshida, S., Rosen, T. C., Meyer, O. G. J., Sloan, M. J., Ye, S., Haufe, G., & Kirk, K. L. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(9), 2645-2652. View Source
- [2] Liu, H., Li, J., Wang, J., et al. (2019). Fluorinated cyclopropylamine compound, preparation method therefor, pharmaceutical composition thereof, and uses thereof. US Patent Application 2019/0100507 A1. View Source
